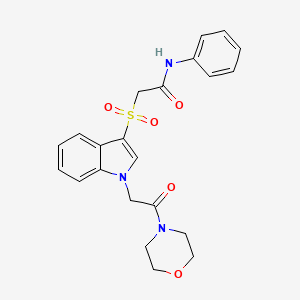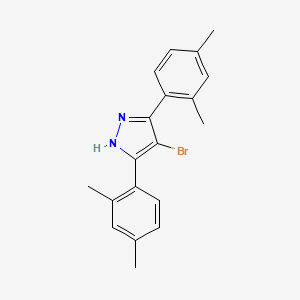![molecular formula C19H17N5O3 B2728717 3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 403650-67-9](/img/structure/B2728717.png)
3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-ethylphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide” is an organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has an ethylphenyl group, a nitrophenyl group, and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethylphenyl group, a nitrophenyl group, and a carbohydrazide group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The pyrazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Chemistry of Pyrazolines and Pyrazole Derivatives
Pyrazolines, including compounds structurally related to "3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide," play a significant role in medicinal chemistry due to their wide range of biological activities. The synthesis and functionalization of pyrazoline derivatives have been explored for their potential applications in developing new therapeutic agents. Recent reviews and studies have highlighted the importance of these compounds in the synthesis of heterocycles, indicating their versatility in drug discovery and pharmaceutical research (Dar & Shamsuzzaman, 2015); (Tokala, Bora, & Shankaraiah, 2022).
Application in Drug Discovery and Synthesis
The utility of pyrazole derivatives in drug discovery is evident from their application in synthesizing a variety of pharmacologically active molecules. For instance, the Knoevenagel condensation reaction, involving compounds like pyrazoles, has been utilized to develop molecules with significant anticancer activity. This demonstrates the potential of utilizing complex organic compounds, such as the one , in creating targeted therapies for various diseases (Shaaban, Mayhoub, & Farag, 2012).
Advanced Materials and Chemical Synthesis
In addition to their therapeutic applications, compounds with complex structures, including pyrazoline derivatives, are also explored for their roles in advanced material synthesis and chemical processes. For example, the synthesis of heterocycles and the exploration of new catalytic methods highlight the importance of such compounds in broadening the horizons of chemical research and material science (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-2-13-6-8-15(9-7-13)17-11-18(22-21-17)19(25)23-20-12-14-4-3-5-16(10-14)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYJHDASXQBSX-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)
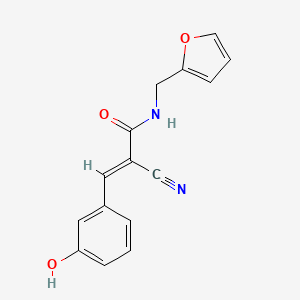
![N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728640.png)


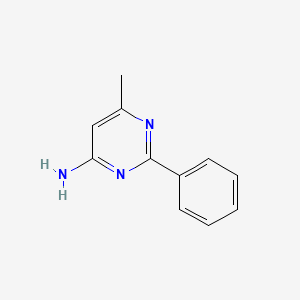
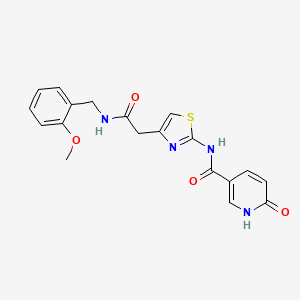
![N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2728647.png)

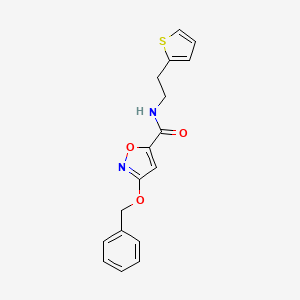
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B2728651.png)
